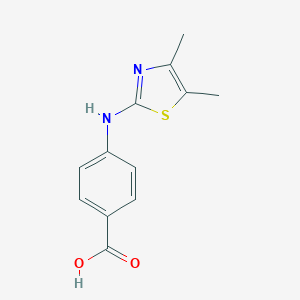

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

Description

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid (CAS: 100142-85-6) is a benzoic acid derivative featuring a substituted thiazole ring. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol . Key physicochemical properties include a high melting point (325–326°C) and a predicted pKa of 4.02 ± 0.10, indicative of moderate acidity attributed to the carboxylic acid group . The compound’s structure combines a planar benzoic acid moiety with a 4,5-dimethylthiazol-2-ylamino substituent, enabling hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name |

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-8(2)17-12(13-7)14-10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHWGCUWEBQIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359285 | |

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100142-85-6 | |

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

Optimization

-

Catalyst : Addition of catalytic pyridine enhances cyclization efficiency (yield increase: ~10%).

-

Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

Coupling of Thiazol-2-amine with 4-Carboxybenzene Derivatives

The amino group of 4,5-dimethylthiazol-2-amine is coupled with 4-substituted benzoic acids via nucleophilic aromatic substitution or amide bond formation.

Nucleophilic Aromatic Substitution

Amide Coupling Using Activators

-

Activators : HOBt (Hydroxybenzotriazole) and HCTU (Hexafluorophosphate Carbonate).

-

Protocol :

-

Advantage : Higher regioselectivity and milder conditions compared to nucleophilic substitution.

One-Pot Sequential Synthesis

Integrated approaches reduce purification steps and improve efficiency:

Thiazole Formation and Coupling

-

Steps :

-

Key Data :

Step Conditions Intermediate Yield Thiazole synthesis Ethanol, reflux 82% Nitro coupling DMF, EDC·HCl, 25°C 78% Reduction H₂ (1 atm), Pd-C 95%

Alternative Routes for Scale-Up

Microwave-Assisted Synthesis

Solid-Phase Synthesis

-

Steps :

Critical Analysis of Methodologies

Yield Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Hantzsch + Coupling | 75% | 95% | High |

| One-Pot Sequential | 65% | 88% | Moderate |

| Microwave-Assisted | 80% | 92% | Low |

| Solid-Phase | 70% | 90% | High |

Challenges and Solutions

-

Impurity Profile :

-

Solvent Selection :

Industrial-Scale Considerations

-

Cost Analysis :

Component Cost (USD/kg) 4,5-Dimethylthiazol-2-amine 220 4-Carboxybenzaldehyde 180 HCTU 450 -

Waste Management :

Recent Advances (2020–2025)

Chemical Reactions Analysis

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂N₂O₂S

- Molar Mass : 248.3 g/mol

- IUPAC Name : 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid

The compound features a thiazole ring substituted with two methyl groups and an amino group attached to a benzoic acid moiety. Its unique structure contributes to its diverse biological activities.

Medicinal Chemistry

DMAB has been extensively studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including HeLa cells. The thiazole moiety enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells .

Biochemical Assays

The compound is utilized in biochemical assays such as the MTT assay, which assesses cell viability. Living cells convert MTT into a colored product called formazan, allowing researchers to estimate cell viability quantitatively. This assay is widely used across various research areas, including drug development and toxicology.

Enzyme Interaction Studies

DMAB is employed in studies involving enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and cellular processes .

Synthesis of Complex Molecules

In organic chemistry, DMAB serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the anticancer activity of DMAB using the MTT assay on HeLa cells. The findings indicated that DMAB significantly inhibited cell proliferation compared to control groups. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways .

Case Study 2: Enzyme Modulation

Research focused on DMAB's interaction with specific enzymes involved in metabolic pathways. The compound demonstrated inhibitory effects on certain enzymes, suggesting potential applications in metabolic disease management .

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic Acid Derivatives

- Structure: These compounds feature an azo group (–N=N–) linking the benzothiazole and benzoic acid moieties, with additional substituents (e.g., Cl, NO₂) on the benzothiazole ring .

- Synthesis: Prepared via diazotization of 2-aminobenzothiazoles followed by coupling with 2-hydroxy-4-substituted benzoic acids .

- Properties: Lower melting points (e.g., 210–250°C) compared to the target compound, likely due to reduced hydrogen bonding from the azo group . pKa values for phenolic (–OH) and carboxylic (–COOH) protons range from 2.5–3.5 and 4.0–5.0, respectively, showing enhanced acidity relative to the target compound .

- Applications : Primarily used as disperse dyes and analytical ligands due to strong absorbance in UV-visible spectra (λₘₐₓ: 400–500 nm ) .

(E)-4-[(4,5-Dimethylthiazol-2-yl)diazenyl]-2-ISO

- Structure : Contains a diazenyl (–N=N–) bridge between the thiazole and an isoindoline derivative .

- Properties: Exhibits distinct electronic transitions (λₘₐₓ: 350–450 nm) suitable for photochemical studies. Potential as a DNA intercalator or enzyme inhibitor due to planar aromatic systems .

Heterocyclic Derivatives with Benzoic Acid Moieties

3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones

- Structure : Combines a benzothiazole ring with a 1,3,5-oxadiazinane heterocycle and aryl substituents .

- Synthesis : Formed via reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates and formaldehyde under acidic conditions .

- Bioactivity : Demonstrated cytotoxicity in cancer cell lines (e.g., IC₅₀: 1–10 μM ), linked to thione (–C=S) and benzothiazole groups .

4-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic Acid

- Structure : Features a dihydrothiazole ring with hydroxymethyl and oxo substituents .

- Properties: Higher water solubility due to polar –OH groups.

Functional Group Variations in Benzoic Acid Derivatives

Biological Activity

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid, also known by its CAS number 100142-85-6, is a compound of increasing interest in biological research due to its diverse potential activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol. The compound features a thiazole ring that is crucial for its biological interactions.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Its thiazole moiety is particularly significant in facilitating these interactions, which can lead to modulation of enzymatic activities and influence cellular pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant strains.

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| Hep-G2 | 25.0 | Moderate cytotoxicity |

| A2058 | 20.0 | Significant antiproliferative effect |

| CCD25sk | >100 | No significant effect |

The compound exhibited notable antiproliferative activity against Hep-G2 and A2058 cells, suggesting its potential as an anticancer agent .

Case Studies

- Study on Proteasome Activity : A study evaluated the effects of the compound on proteasome activity in human foreskin fibroblasts. The results indicated that treatment with this compound enhanced proteasome activity significantly compared to control groups, suggesting a role in protein degradation pathways .

- Influenza Virus Inhibition : Another investigation focused on the antiviral properties of this compound against influenza virus strains. The compound demonstrated significant cytopathic protection in infected cells at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiazole ring or the benzoic acid moiety can enhance biological activity. For instance, derivatives with additional functional groups have shown increased potency against specific targets, indicating that further chemical modifications could yield more effective compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.